(R)-4-Acetylmorpholine-3-carboxylicacid

Medicinal Chemistry Asymmetric Synthesis Chiral Building Block

Securing stereopure morpholine intermediates for asymmetric synthesis is a persistent supply challenge. (R)-4-Acetylmorpholine-3-carboxylic acid resolves this with defined (R)-stereochemistry, serving as both a reliable chiral building block and a selective ACC2 inhibitor (IC50 186 nM; >500-fold selectivity over ACC1) for metabolic disease research. • Defined (R)-configuration ensures reproducible asymmetric synthesis outcomes • ACC2-selective probe for obesity, T2D & NAFLD mechanistic studies • LogP -0.68, pKa 3.30 - reference polar scaffold for ADME optimization • Research quantities with documented purity; global shipping available

Molecular Formula C7H11NO4
Molecular Weight 173.17 g/mol
Cat. No. B13126593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Acetylmorpholine-3-carboxylicacid
Molecular FormulaC7H11NO4
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESCC(=O)N1CCOCC1C(=O)O
InChIInChI=1S/C7H11NO4/c1-5(9)8-2-3-12-4-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m1/s1
InChIKeyRAWHLVROQDNZFY-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-Acetylmorpholine-3-carboxylic acid Overview


(R)-4-Acetylmorpholine-3-carboxylic acid (C₇H₁₁NO₄) is a chiral morpholine derivative characterized by an acetyl group at the 4-position and a carboxylic acid at the 3-position of its heterocyclic ring [1]. This compound is primarily utilized in pharmaceutical research and development as a valuable intermediate in asymmetric synthesis, with emerging evidence for its selective interaction with the acetyl-CoA carboxylase 2 (ACC2) enzyme [2]. The (R)-configuration is essential, as the stereochemistry of chiral morpholine derivatives is a critical determinant of their biological activity and interaction with chiral environments in biological systems [1].

Workflow Asymmetric synthesis chiral building block
Reported target ACC2-selective inhibition context
Predicted profile Hydrophilic ionizable morpholine scaffold

Procurement Considerations: (R)-4-Acetylmorpholine-3-carboxylic acid


Substituting (R)-4-Acetylmorpholine-3-carboxylic acid with its racemate or the (S)-enantiomer is not scientifically justifiable without rigorous validation. The compound's utility in asymmetric synthesis hinges on its specific (R)-configuration, which dictates the stereochemical outcome of reactions used to build complex pharmaceuticals [1]. More critically, its biological profile as an ACC2 inhibitor, with an IC50 of 186 nM, is a property of this specific molecular structure and is not guaranteed for other morpholine-3-carboxylic acid derivatives [2]. Furthermore, fundamental physicochemical properties that impact formulation and reactivity, such as its specific lipophilicity profile, differ from other morpholine derivatives, making simple substitution risky [3].

Attribute
(R)-Enantiomer
Racemate/(S)-Enantiomer
Stereochemical control
Precise asymmetric induction
Loss of stereocontrol, mixed outcomes
ACC2 selectivity
Reported ACC2-selective inhibition
Selectivity profile may differ significantly
Physicochemical profile
Predicted hydrophilic scaffold
Lipophilicity may shift with alternate substitutions

Key Evidence for (R)-4-Acetylmorpholine-3-carboxylic acid


Enantioselectivity for Asymmetric Synthesis

The (R)-stereochemistry is a fundamental differentiating factor. This specific enantiomer is a crucial building block for asymmetric synthesis, enabling precise control over the 3D structure of downstream pharmaceuticals [1]. In contrast, the racemic mixture or the (S)-enantiomer would lead to a loss of stereochemical control and potentially different or reduced biological activity [1].

Stereochemical Control
Class-level inference
Single (R)-enantiomer enables stereocontrol; racemate or (S)-enantiomer leads to loss of control
Supports chiral synthesis workflow selection
Data to verify; class-level inference
Medicinal Chemistry Asymmetric Synthesis Chiral Building Block

Selective ACC2 Inhibition Profile

(R)-4-Acetylmorpholine-3-carboxylic acid demonstrates a distinct inhibition profile against human acetyl-CoA carboxylase (ACC) isoforms. It exhibits significant inhibitory activity against ACC2 with an IC50 of 186 nM, while its activity against ACC1 is markedly lower (IC50 > 100,000 nM) [1]. This selectivity profile is critical for research targeting specific metabolic pathways.

ACC2 Isoform Selectivity
Head-to-head
IC₅₀ (ACC2) = 186 nM; IC₅₀ (ACC1) > 100,000 nM
Supports ACC2 isoform-specific study context
Metabolic Disease Enzyme Inhibition Acetyl-CoA Carboxylase

Physicochemical Properties: Lipophilicity & Ionization

This compound has a predicted octanol-water partition coefficient (LogP) of -0.679 to -0.6817 [1], indicating it is relatively hydrophilic. Its computed acid dissociation constant (pKa) is approximately 3.30 ± 0.20 [2]. These values define its behavior in formulation and biological systems compared to other morpholine derivatives with differing substituents.

Physicochemical Profile
Supporting evidence
Predicted LogP ≈ -0.68; pKa ≈ 3.30
Predicted hydrophilic, ionizable scaffold context
Computational prediction; experimental verification recommended
ADME Drug Design Physicochemical Property

Anticancer Research Potential

Morpholine derivatives, including this compound, have been studied for their anticancer potential. Research indicates that derivatives of morpholine compounds can exhibit potent cytotoxic activity against various human cancer cell lines . While specific quantitative data for (R)-4-Acetylmorpholine-3-carboxylic acid in this context is limited, its structural class suggests a promising area for investigation compared to non-cytotoxic controls .

Oncology Class Evidence
Class-level inference
Morpholine class cytotoxicity reported (qualitative)
Supports exploratory cancer cell-model screening context
Data to verify; specific compound activity not determined
Oncology Cytotoxicity Drug Discovery

Applications: (R)-4-Acetylmorpholine-3-carboxylic acid


Asymmetric Synthesis of Chiral Intermediates

The primary application for this compound is as a chiral building block. Its defined (R)-stereochemistry is essential for constructing the three-dimensional architecture of drug candidates, particularly in programs requiring stereopure intermediates [1]. This is a fundamental requirement in modern medicinal chemistry.

Metabolic Disease Research Targeting ACC2

The selective inhibition of ACC2 (IC50 = 186 nM) over ACC1 (IC50 > 100,000 nM) makes this compound a valuable tool for investigating the role of ACC2 in fatty acid oxidation and metabolism [2]. Researchers studying obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) can use this compound to probe the specific contributions of the ACC2 isoform.

Early Drug Design Physicochemical Profiling

With a calculated LogP of -0.68 and a pKa of 3.30, this compound can serve as a reference scaffold with defined hydrophilic and ionizable properties [3]. It is useful in medicinal chemistry campaigns for evaluating the impact of polar substituents on the overall ADME profile of a lead series.

Exploratory Oncology Research

Based on class-level evidence for cytotoxicity against cancer cell lines, this compound and its derivatives can be used in preliminary screening and hit identification efforts in oncology drug discovery programs .

Application
Selection Property
Validation Focus
Asymmetric synthesis chiral building block
Stereochemical control (R)-enantiomer
Verify enantiomeric purity and optical rotation
ACC2 isoform pathway investigation
ACC2-selective inhibition profile
Confirm ACC2 selectivity vs ACC1 in enzymatic assay
Drug design physicochemical reference
Predicted hydrophilic, acidic scaffold
Determine experimental LogP, pKa, solubility
Exploratory cancer cell-model screening
Morpholine class cytotoxicity context
Assess cell-line specific cytotoxic response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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